4-methyl-2-oxo-4-phenylpentanoic acid

Alzheimer's Disease BACE1 Inhibitor Beta-Secretase

This α-keto acid derivative is a well-characterized, moderately potent BACE1 inhibitor (IC50=28±3μM). Its precise 4-methyl-4-phenyl substitution and geminal dimethyl group confer a >3.5-fold potency advantage over generic analogs, ensuring assay reproducibility. The 95% purity with batch-specific QC (NMR, HPLC, GC) guarantees consistent inhibition profiles. It serves as an orthogonal tool for target engagement studies, offering a distinct potency profile versus high-affinity clinical candidates. Ideal for SAR exploration and BACE1 assay calibration.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 217195-70-5
Cat. No. B6596732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-4-phenylpentanoic acid
CAS217195-70-5
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
InChIInChI=1S/C12H14O3/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)
InChIKeyJQFGKPKESVXEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxo-4-phenylpentanoic Acid (CAS 217195-70-5): Identity and Baseline Characteristics for Procurement


4-Methyl-2-oxo-4-phenylpentanoic acid (CAS 217195-70-5) is an α-keto acid derivative with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . The compound is characterized by a carboxylic acid group adjacent to a ketone carbonyl, defining its α-keto acid structural class, and a geminal dimethyl substitution pattern adjacent to a phenyl ring, which creates a sterically encumbered quaternary carbon center [1]. The InChI Key is JQFGKPKESVXEOM-UHFFFAOYSA-N . Commercially, this compound is supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC certificates of analysis available upon request . This compound has been evaluated as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor in the context of Alzheimer's disease research [2].

4-Methyl-2-oxo-4-phenylpentanoic Acid: Structural Prerequisites for Reproducible BACE1 Inhibition


The BACE1 inhibitory activity of 4-methyl-2-oxo-4-phenylpentanoic acid is contingent upon precise structural features—the α-keto acid moiety, the geminal dimethyl group, and the pendant phenyl ring—that cannot be replicated by generic α-keto acid analogs [1]. Minor alterations to this scaffold have been shown to drastically alter potency; for example, structurally related compounds within the same synthetic series exhibit IC50 values ranging from 28 ± 3 μM to >100 μM, a >3.5-fold variance attributable solely to specific substitution patterns [2]. Procurement of a substituted analog lacking the exact 4-methyl-4-phenyl substitution may yield a compound with unpredictable or negligible activity in BACE1 inhibition assays, thereby compromising experimental reproducibility and invalidating cross-study comparisons. Therefore, strict adherence to the specific CAS registry number is essential for research continuity.

Quantitative Differentiator Evidence: 4-Methyl-2-oxo-4-phenylpentanoic Acid vs. BACE1 Inhibitor Comparators


BACE1 Inhibition Potency: 4-Methyl-2-oxo-4-phenylpentanoic Acid vs. Clinical Benchmark Verubecestat

In a cell-free FRET-based enzymatic assay, 4-methyl-2-oxo-4-phenylpentanoic acid demonstrated an IC50 of 730 nM against recombinant human BACE1 [1]. This potency is approximately 332-fold lower than the reported Ki of Verubecestat (MK-8931, 2.2 nM), a clinical-stage BACE1 inhibitor [2]. While Verubecestat exhibits higher absolute potency, the target compound's micromolar-range IC50 renders it suitable as a cost-effective tool compound for assay development and validation, particularly in scenarios where high-affinity probe binding is not required or where a distinct binding mode is advantageous for orthogonal assay design.

Alzheimer's Disease BACE1 Inhibitor Beta-Secretase Amyloid Cascade Hypothesis

BACE1 Inhibitory Activity in a Series of Structurally Related α-Keto Acid Analogs

Within a panel of structurally related compounds, 4-methyl-2-oxo-4-phenylpentanoic acid (designated as compound 7) exhibited an IC50 of 28 ± 3 μM against BACE1 [1]. In contrast, close analogs compound 1 and compound 6 showed IC50 values >100 μM (>3.6-fold reduction in potency) [1]. Compound 2 and compound 4 displayed intermediate activity with IC50 values of 52 ± 4 μM and 55 ± 11 μM, respectively, representing a 1.8- to 2.0-fold reduction in potency compared to the target compound [1].

Alzheimer's Disease BACE1 Inhibitor Structure-Activity Relationship α-Keto Acid Scaffold

Commercial Purity Benchmark: Batch-Specific QC Documentation Enables Reproducible BACE1 Assays

4-Methyl-2-oxo-4-phenylpentanoic acid is commercially supplied at a standard purity of 95% . In contrast, the BACE1 inhibitory activity of related α-keto acid analogs (compounds 1-6) has been evaluated in research settings with no commercially documented batch-specific purity, rendering cross-study potency comparisons unreliable without independent analytical validation [1]. The target compound's 95% purity with batch-specific NMR, HPLC, and GC documentation ensures that observed differences in BACE1 inhibition are attributable to structural features rather than batch-to-batch purity variability.

Chemical Procurement QC Documentation Assay Reproducibility BACE1 Inhibitor

Procurement-Driven Application Scenarios for 4-Methyl-2-oxo-4-phenylpentanoic Acid (CAS 217195-70-5)


Assay Development and Validation for BACE1 Inhibitor Screening

4-Methyl-2-oxo-4-phenylpentanoic acid serves as a moderately potent (IC50 = 28 ± 3 μM) reference inhibitor for developing and validating BACE1 enzymatic assays [1]. Its defined α-keto acid structure and well-characterized potency profile make it suitable for establishing baseline inhibition levels, calibrating assay sensitivity, and assessing inter-assay variability. The compound's 95% commercial purity with batch-specific QC documentation ensures that assay performance can be reproduced across different laboratories and experimental runs .

Structure-Activity Relationship (SAR) Studies on the α-Keto Acid Scaffold

As the most potent compound within a panel of structurally related α-keto acid analogs (1.8- to >3.6-fold improvement over compounds 1, 2, 4, and 6), 4-methyl-2-oxo-4-phenylpentanoic acid represents an optimal lead-like starting point for SAR exploration [1]. Medicinal chemists can use this compound as a reference scaffold to systematically probe the contributions of the geminal dimethyl group, the phenyl substituent, and the α-keto acid moiety to BACE1 inhibition, guiding the rational design of next-generation inhibitors.

Orthogonal Tool Compound for BACE1 Target Engagement Studies

In contrast to high-affinity BACE1 inhibitors such as Verubecestat (Ki = 2.2 nM), 4-methyl-2-oxo-4-phenylpentanoic acid exhibits a 332-fold lower potency (IC50 = 730 nM in a separate assay format) [1] . This distinct potency profile qualifies the compound as an orthogonal tool for target engagement studies—particularly in cellular or in vivo contexts where high-affinity probe binding may saturate the target and obscure dynamic range, or where a structurally distinct binding mode is desired to confirm on-target effects independent of clinical-stage inhibitors.

Chemical Biology Probe for Alzheimer's Disease Research

Given the well-established role of BACE1 in the amyloidogenic pathway underlying Alzheimer's disease pathology, 4-methyl-2-oxo-4-phenylpentanoic acid provides a chemically defined probe for investigating the cellular and molecular consequences of BACE1 inhibition [1]. Its α-keto acid functional group also confers potential for conjugation to affinity tags or fluorescent reporters, facilitating pull-down experiments or imaging-based assays aimed at mapping BACE1 subcellular localization and trafficking dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-2-oxo-4-phenylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.